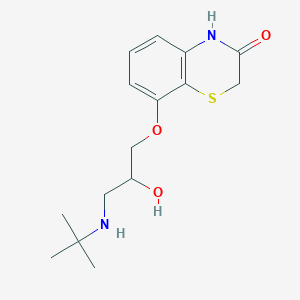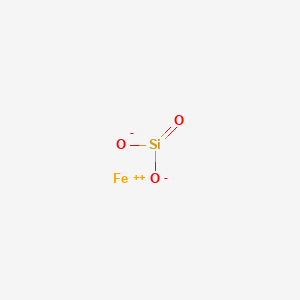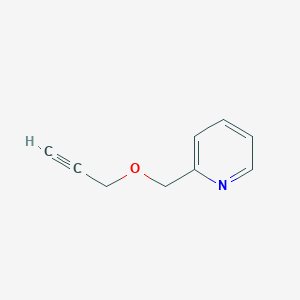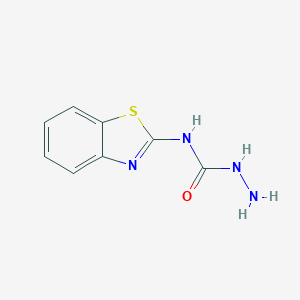
8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine, also known as CGP 12177, is a selective antagonist of beta-adrenergic receptors. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the physiological and biochemical effects of beta-adrenergic receptors.
Mécanisme D'action
8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177 acts as a competitive antagonist of beta-adrenergic receptors, specifically targeting the beta-1 and beta-2 subtypes. It binds to the receptor site and prevents the binding of endogenous catecholamines, such as epinephrine and norepinephrine, which are the natural ligands for these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177 depend on the tissue and cell type being studied. In general, it has been shown to decrease heart rate and contractility in cardiac tissue, increase lipolysis in adipose tissue, and decrease insulin secretion in pancreatic beta cells. It also has been shown to modulate neurotransmitter release in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177 in lab experiments is its high selectivity for beta-adrenergic receptors, which allows for more precise and specific studies of these receptors. However, one limitation is that it is only effective as an antagonist and cannot be used as an agonist to activate beta-adrenergic receptors.
Orientations Futures
For research on 8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177 include further studies on its effects in different tissues and cell types, as well as investigations into its potential therapeutic applications in diseases such as heart failure and diabetes. Additionally, there is ongoing research into the development of new beta-adrenergic receptor agonists and antagonists based on the structure of 8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177.
Méthodes De Synthèse
The synthesis of 8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177 involves several steps, starting with the condensation of 2-aminophenol with 2-chloroacetic acid to form 2-(2-carboxyethyl)aminophenol. This compound is then reacted with tert-butylamine and acetic anhydride to form the tert-butylaminoethyl ester. Finally, this compound is reacted with 2-bromo-4'-nitroacetophenone to form 8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177.
Applications De Recherche Scientifique
8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177 has been widely used in scientific research to study the role of beta-adrenergic receptors in various physiological processes, including cardiovascular function, metabolism, and neurotransmitter release. It has also been used to study the effects of beta-adrenergic receptor agonists and antagonists in different tissues and cell types.
Propriétés
Numéro CAS |
133647-19-5 |
|---|---|
Nom du produit |
8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine |
Formule moléculaire |
C15H22N2O3S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)16-7-10(18)8-20-12-6-4-5-11-14(12)21-9-13(19)17-11/h4-6,10,16,18H,7-9H2,1-3H3,(H,17,19) |
Clé InChI |
SWWQDUZAPYPHEI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCC(=O)N2)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC2=C1SCC(=O)N2)O |
Synonymes |
8-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 8-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine, (R) isomer 8-BHDOB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)


![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)






